2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione
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Overview
Description
2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is a useful research compound. Its molecular formula is C17H12N2O2 and its molecular weight is 276.295. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione, a related derivative, was synthesized and structurally characterized. This synthesis involved the reaction of 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde with indane-1,3-dione, with analysis including IR, 1H NMR, 13C NMR, and GC-MS spectral analysis (Asiri & Khan, 2011).
Biological Activities and Potential Applications
- Anticoagulant Agents : Synthesized derivatives of indane-1,3-dione, including 2-substituted variants, were investigated for their anticoagulant properties. Among these, 2-[4-(methyl-sulfanyl)phenyl]indane-1,3-dione showed significant prothrombin time, comparable to the drug anisindione (Mitka et al., 2009).
- Leishmanicidal and Cytotoxic Activities : Certain 2-arylidene indan-1,3-diones demonstrated notable leishmanicidal and cytotoxic activities. For instance, compounds 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione and 4-[(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl]benzonitrile were particularly effective against leukemia cell lines (de Souza et al., 2021).
Advanced Material Applications
- Electron Acceptors in Solar Cells : A compound comprising dibenzosilole and 1,3-indanedione building blocks was synthesized, exhibiting high solubility, thermal stability, and matching energy levels with poly(3-hexylthiophene). This compound demonstrated potential as an efficient non-fullerene electron acceptor in bulk-heterojunction solar cells (Patil et al., 2015).
Versatility of Indane-1,3-dione Derivatives
Indane-1,3-dione and its derivatives are versatile in various applications, including biosensing, bioactivity, bioimaging, electronics, and photopolymerization. This review provides an overview of the chemical reactions to access indane-1,3-dione and its common derivatives, along with their diverse applications, highlighting the compound's versatility (Pigot et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
3-hydroxy-2-(6-methyl-1H-benzimidazol-2-yl)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-9-6-7-12-13(8-9)19-17(18-12)14-15(20)10-4-2-3-5-11(10)16(14)21/h2-8,20H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEOEHGBYMFJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145558 |
Source
|
Record name | 2-(1,3-Dihydro-5-methyl-2H-benzimidazol-2-ylidene)-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601145558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63786-63-0 |
Source
|
Record name | 2-(1,3-Dihydro-5-methyl-2H-benzimidazol-2-ylidene)-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601145558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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